3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
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Description
3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
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Scientific Research Applications
Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors Kinase inhibitors are a significant area of research due to their relevance in treating various diseases, including cancers. The pyrazolo[3,4-b]pyridine scaffold has demonstrated exceptional versatility as a kinase inhibitor due to its ability to interact with kinases in multiple binding modes. This interaction typically occurs at the hinge region of the kinase, though other key interactions are also formed, contributing to the potency and selectivity of these compounds. The structural flexibility of pyrazolo[3,4-b]pyridine allows it to mimic elements of both pyrrolo[2,3-b]pyridine and indazole, facilitating diverse kinase binding modes. This adaptability has made it a frequent component in kinase inhibitors, as evidenced by numerous patents and research articles highlighting its utility in this context (Wenglowsky, 2013).
Heterocyclic Chemistry and Pharmacological Properties The exploration of heterocyclic chemistry is crucial for understanding the pharmacological properties of compounds like 3-Methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one. Heterocyclic compounds, which include pyrazoles, are foundational in organic chemistry due to their diverse biological activities. The presence of nitrogen atoms in these compounds contributes to their basicity and reactivity, making them integral to various drugs and pharmaceutical compounds. A comprehensive review on pyrazole and its pharmacological properties highlights the significance of these heterocyclic compounds in developing therapeutics (Bhattacharya et al., 2022).
Innovations in Heterocyclic Compound Synthesis Advancements in the synthesis of heterocyclic compounds have opened new pathways for developing potential therapeutic agents. Techniques involving hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, for example, demonstrate the ongoing innovation in creating compounds with broad pharmacological applications. Such methodologies underscore the importance of heterocyclic chemistry in drug discovery and development, highlighting the potential for novel compounds to emerge from this research area (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
3-methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1-(4-methylphenyl)-7H-pyrazolo[3,4-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-14-8-10-18(11-9-14)28-23-21(16(3)26-28)22(29)19(13-25-23)24(30)27-15(2)12-17-6-4-5-7-20(17)27/h4-11,13,15H,12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALNOSHYLHUVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CNC4=C(C3=O)C(=NN4C5=CC=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one |
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